1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
Overview
Description
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine is a heterocyclic compound with the molecular formula C11H11N3 It is characterized by a fused ring system that includes a pyridine ring and a naphthyridine ring
Mechanism of Action
Target of Action
A similar compound, 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine, has been identified as a potent inhibitor of phosphodiesterase 5 (pde5) . PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a key regulator of intracellular signaling pathways .
Mode of Action
If it acts similarly to the related compound, it would inhibit pde5, leading to an increase in cgmp levels . This increase in cGMP can then lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The inhibition of PDE5 and subsequent increase in cGMP can affect several biochemical pathways. One key pathway involves the cAMP response element-binding protein (CREB), a transcription factor involved in learning and memory processes . Increased cGMP levels can lead to increased levels of CREB, potentially enhancing these processes .
Result of Action
If it acts similarly to the related compound, its inhibition of pde5 could lead to enhanced learning and memory processes via the upregulation of creb .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to enhance the catalytic activity of certain enzymes, such as 4-(dialkylamino)pyridines, by conformational fixation . This interaction can lead to increased efficiency in acetylation reactions. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, over-activation of certain pathways can lead to depletion of NAD+ and a decrease in intracellular ATP levels, resulting in cell dysfunction and death through necrosis . These effects highlight the compound’s potential impact on cellular health and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to specific sites on enzymes or proteins can lead to changes in their conformation and activity, ultimately affecting gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2~8°C) and maintains its purity over time . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these pathways can influence the overall metabolic state of cells, potentially leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Cold-chain transportation is recommended to maintain the compound’s stability during distribution .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell, affecting its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrido[4,3-b][1,8]naphthyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1,2,3,4-Tetrahydroquinoline: While it shares the tetrahydropyridine ring, it lacks the naphthyridine component.
1,2,3,4-Tetrahydroisoquinoline: Similar to tetrahydroquinoline, it has a different ring structure compared to this compound.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[4,3-b][1,6]naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-12-6-8-5-9-7-13-4-2-11(9)14-10(1)8/h1,3,5-6,13H,2,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIABLTNJAVAKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C=CN=CC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371957 | |
Record name | 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-40-9 | |
Record name | 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydropyrido[4,3-b]-[1,6]-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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